Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core with a Boc (tert-butoxycarbonyl) protecting group at the 1-position and a 1,2,4-triazin-3-yl substituent at the 4-position. This scaffold is widely utilized in medicinal chemistry due to its versatility in forming hydrogen bonds and participating in π-π interactions, making it valuable for drug discovery targeting enzymes, kinases, and receptors .
Properties
IUPAC Name |
tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-12(2,3)19-11(18)17-8-6-16(7-9-17)10-13-4-5-14-15-10/h4-5H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPQEXQKBNTFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with triazine precursors. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium diphenylphosphide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide in THF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Lithium diphenylphosphide in THF.
Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives and phosphine oxides .
Scientific Research Applications
Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and photonic properties.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazine moiety can bind to nucleophilic sites on enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazine Ring
a) Bromo-Substituted Triazine Derivative
- Compound : Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate
- Synthesis : Achieved via nucleophilic substitution using tert-butyl piperazine-1-carboxylate and brominated triazine precursors under basic conditions .
b) Phenethyl-Substituted Triazine Derivative
- Compound : Tert-butyl 4-(5-phenethyl-1,2,4-triazin-3-yl)piperazine-1-carboxylate (CAS: 1820944-43-1)
- Key Differences : A phenethyl group at the 5-position increases lipophilicity (logP ~3.5), enhancing membrane permeability. This substituent may improve binding to hydrophobic pockets in target proteins .
- Applications : Explored in antimicrobial and anticancer studies due to enhanced cellular uptake .
c) Oxo-Substituted Triazinone Derivative
- Compound : Tert-butyl 4-(5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)piperazine-1-carboxylate
- Key Differences: An oxo group converts the triazine to a triazinone, altering electronic properties (pKa ~10.83) and hydrogen-bonding capacity. This modification is critical for interactions with polar residues in enzyme active sites .
Functionalization of the Piperazine Core
a) N1-Carbonyl-Linked Derivatives
- Compound: Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33)
- Key Differences: A carbonyl linker between the piperazine and nitrophenoxy group introduces conformational rigidity. This structure is pivotal in kinase inhibitors, as demonstrated in the synthesis of BTK (Bruton’s tyrosine kinase) inhibitors .
- Synthesis : Achieved via amidation of tert-butyl piperazine-1-carboxylate with activated carboxylic acids using EDCI/HOAt .
b) Sulfonamide-Functionalized Derivatives
Heterocyclic Replacements for Triazine
a) Imidazo[2,1-b][1,3]thiazole Derivatives
- Compound: Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate
- Key Differences: Replacement of triazine with imidazothiazole introduces a bicyclic system with enhanced aromatic stacking. The 2-aminophenyl group may confer selectivity toward serotonin receptors .
b) Pyridine-Based Analogs
- Compound: Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (5)
- Key Differences: A cyano-pyridine moiety increases polarity (logD ~1.2) and serves as a hydrogen-bond acceptor. This analog is used in structure-activity relationship (SAR) studies for kinase inhibitors .
Data Tables
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Brominated Triazines : Improved electrophilicity aids in covalent bond formation with cysteine residues in target proteins .
- Sulfonamide Derivatives : Enhanced solubility and hydrogen-bonding capacity make them suitable for extracellular enzyme inhibition .
- Phenethyl-Substituted Analogs : Increased lipophilicity correlates with improved blood-brain barrier penetration in CNS-targeted therapies .
Biological Activity
Tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a tert-butyl group and a 1,2,4-triazine moiety . The molecular formula is with a molecular weight of approximately 253.31 g/mol.
Synthetic Methods
Common synthetic routes for this compound include:
- Condensation reactions involving piperazine derivatives and triazine precursors.
- One-pot synthesis methods which enhance yield and reduce reaction time significantly .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazine moiety can bind to nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to various therapeutic effects such as antimicrobial and anticancer activities.
Pharmacological Properties
Research indicates that this compound exhibits significant activity against several biological targets:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Effects : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines through specific signaling pathways.
- Enzyme Inhibition : It has been reported to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are crucial for drug metabolism. This inhibition suggests potential applications in pharmacology related to drug-drug interactions .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, leading to increased apoptosis rates compared to control groups .
- Antimicrobial Testing : In vitro assays revealed that this compound showed promising results against resistant strains of bacteria, indicating its potential as an alternative therapeutic agent.
Comparative Analysis
A comparison of this compound with other similar compounds reveals its unique properties:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Strong enzyme inhibition |
| Tert-butyl 4-(6-bromo-1,2,4-triazin-3-yl)piperazine-1-carboxylate | Moderate Antimicrobial | Enhanced lipophilicity |
| Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate | Anticancer | Different structural motifs |
Future Directions
Given the promising biological activities observed in initial studies, further research is warranted to explore:
- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Derivative Development : Synthesizing analogs to enhance potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
